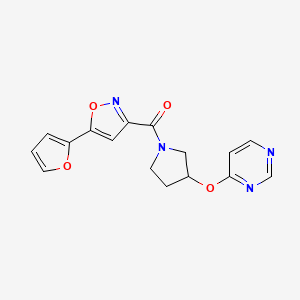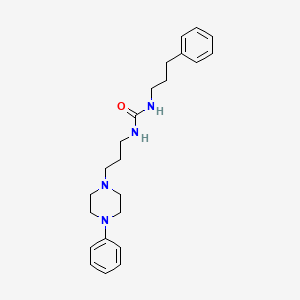
1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea typically involves the reaction of 4-phenylpiperazine with a suitable propylating agent, followed by the introduction of the urea moiety. Common reagents and conditions might include:
Step 1: Alkylation of 4-phenylpiperazine with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.
Step 2: Reaction of the resulting intermediate with phenylpropyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The phenyl rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to amines under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels. The molecular targets and pathways involved might include:
Receptor Binding: Interaction with neurotransmitter receptors, such as serotonin or dopamine receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Ion Channel Modulation: Modulation of ion channels affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)carbamate
- 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)thiourea
Comparison
Compared to similar compounds, 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea might exhibit unique properties due to the presence of the urea moiety, which can influence its pharmacokinetic and pharmacodynamic profile. This uniqueness could make it more suitable for specific applications, such as targeting particular biological pathways or achieving desired therapeutic effects.
Properties
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)propyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c28-23(24-14-7-11-21-9-3-1-4-10-21)25-15-8-16-26-17-19-27(20-18-26)22-12-5-2-6-13-22/h1-6,9-10,12-13H,7-8,11,14-20H2,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRHRUDSMVSHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)
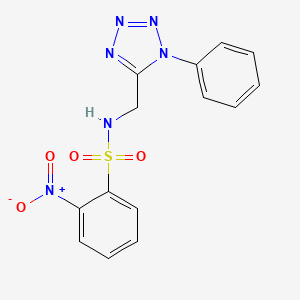
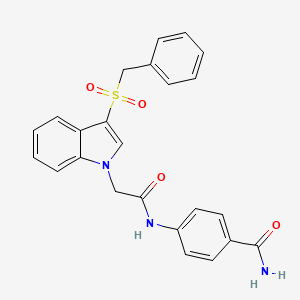
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2403036.png)
![2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2403039.png)
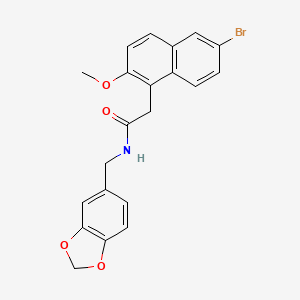
![1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea](/img/structure/B2403041.png)
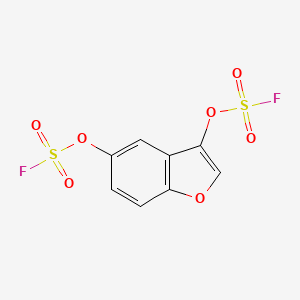

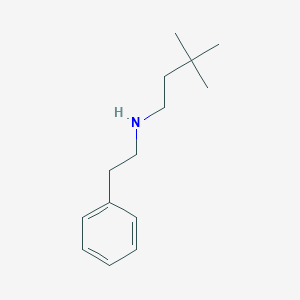
![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)
